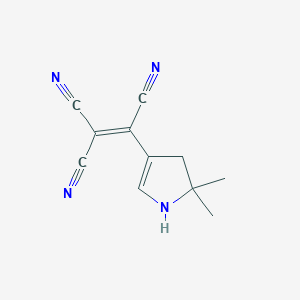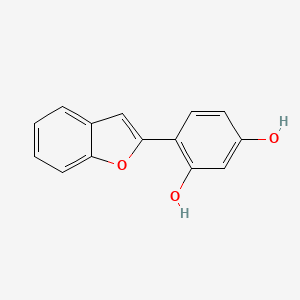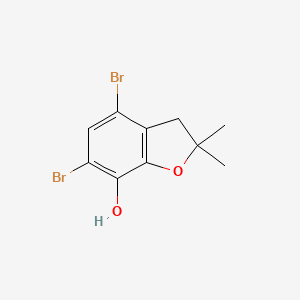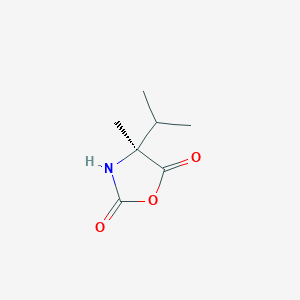![molecular formula C9H6INO4 B12882445 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. . The presence of iodine and carboxylic acid functional groups in this compound makes it a unique and valuable molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. One common method involves using methyl cyanide or dimethyl sulfoxide (DMSO) as the solvent, potassium carbonate (K₂CO₃) as the base, and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is carried out under argon atmosphere with blue LED light irradiation for 24 hours, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles, and other substituted derivatives.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s iodine and carboxylic acid groups play crucial roles in its biological activity. For example, the iodine atom can participate in halogen bonding interactions, while the carboxylic acid group can form hydrogen bonds with target proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the iodine and carboxylic acid groups.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole stands out due to the presence of both iodine and carboxylic acid functional groups, which impart unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H6INO4 |
|---|---|
Poids moléculaire |
319.05 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
Clé InChI |
TXVCQCYTTOLGCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)

![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)



![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)

